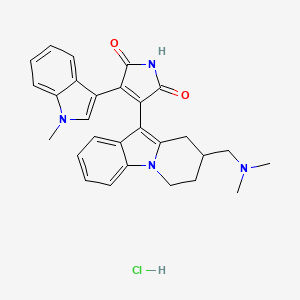

Bisindolylmaleimide XI hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H29ClN4O2 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |

InChI Key |

HSPRASOZRZDELU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |

Synonyms |

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride Ro 32-0432 Ro-32-0432 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Bisindolylmaleimide XI (Ro 32-0432): A Selective Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI, also known by its Roche designation Ro 32-0432, is a potent, selective, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide chemical class, which is derived from the natural product staurosporine, Ro 32-0432 has been engineered for greater selectivity towards specific PKC isoforms.[4] It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC enzymes.[4][5] Its selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms makes it a valuable tool for dissecting PKC-mediated signaling pathways and a lead compound in drug discovery.[5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and key experimental applications.

Chemical and Physical Properties

Ro 32-0432 is a synthetic compound typically supplied as a hydrochloride salt.[1] Its chemical structure and properties are optimized for cell permeability and biological activity.

| Property | Data | Citations |

| Synonyms | Ro 32-0432, BIM XI, Ro 31-8830 hydrochloride | [1][2] |

| CAS Number | 151342-35-7; 145333-02-4 | [2] |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | [2] |

| Molecular Weight | 489.01 g/mol (as hydrochloride salt) | [6] |

| Appearance | White to off-white powder or red solid | [5][7] |

| Solubility | Soluble in DMSO (e.g., 5-10 mM, may require warming) | [5][7] |

| Storage | Store desiccated at -20°C. Stock solutions in DMSO are stable for months when stored at -20°C. | [1][5] |

Mechanism of Action

Ro 32-0432 exerts its biological effects by directly inhibiting the activity of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Upon activation by upstream signals, such as the generation of diacylglycerol (DAG) and intracellular calcium (Ca²⁺), PKC translocates to the cell membrane and phosphorylates a wide array of substrate proteins. Ro 32-0432 acts by competing with ATP for the binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of these substrates and blocking the downstream signaling cascade.[4][5]

The compound shows marked selectivity for the conventional, calcium-dependent PKC isoforms (α, βI, βII, γ) over the novel, calcium-independent isoform PKCε.[5] This selectivity allows for the targeted modulation of specific signaling pathways.

Pharmacological Data

The inhibitory potency and selectivity of Ro 32-0432 have been characterized in numerous biochemical and cellular assays.

Table 4.1: In Vitro Inhibitory Activity against PKC Isoforms This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Ro 32-0432 against various rat PKC isozymes.

| PKC Isoform | IC₅₀ (nM) | Citations |

| PKCα | 9 | [1][2][8] |

| PKCβI | 28 | [1][2][8] |

| PKCβII | 31 | [1][3][8] |

| PKCγ | 37 | [1][3][8] |

| PKCε | 108 | [1][2][8] |

Table 4.2: Selectivity Profile against Other Kinases Ro 32-0432 exhibits significantly lower potency against other kinase families, highlighting its selectivity for PKC.

| Kinase | IC₅₀ (µM) | Citations |

| G-protein-coupled Receptor Kinase 5 (GRK5) | 3.6 | |

| Myosin Light Chain Kinase (MLCK) | 11.3 | [9] |

| G-protein-coupled Receptor Kinase 6 (GRK6) | 16 | |

| Protein Kinase A (PKA) | 22.4 | [9] |

| G-protein-coupled Receptor Kinase 2 (GRK2) | 29 |

Biological Applications and Effects

Ro 32-0432's potent and selective inhibition of PKC has made it a valuable tool across various research fields.

-

Immunomodulation : The compound is a potent inhibitor of T-cell activation.[2] It prevents the proliferation of human T-cells by inhibiting interleukin-2 (IL-2) secretion and the expression of IL-2 receptors.[1][10] In vivo, oral administration of Ro 32-0432 has been shown to be efficacious in T-cell driven models of chronic inflammation, such as adjuvant-induced arthritis.[1][10]

-

Cardiovascular Effects : Ro 32-0432 has demonstrated positive inotropic effects, enhancing cardiac contractility.[2] In isolated murine hearts, a concentration of 80 nM increased left ventricular developed pressure by 28%.[5] It also shows protective effects in models of heart failure and experimental autoimmune myocarditis (EAM) by reducing apoptosis.[11]

-

Neurological Research : In preclinical models of ischemic stroke, treatment with Ro 32-0432 has been found to decrease the infarct area and improve neurological outcomes, an effect linked to the attenuation of endothelin B receptor upregulation.[12] It has also been shown to attenuate the signs of mecamylamine-precipitated nicotine withdrawal in mice.[13]

-

Oncology : Emerging research indicates that Ro 32-0432 can block the Wnt/β-catenin signaling pathway in breast cancer cells, suggesting a potential application in cancer research.[14]

Key Experimental Protocols

6.1 General Handling and Stock Solution Preparation

-

Reconstitution : Ro 32-0432 is typically dissolved in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of product with MW 489.01, add 204.5 µL of DMSO). Gentle warming may be required for complete dissolution.

-

Storage : Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C; solutions are stable for at least one to six months under these conditions.[1]

6.2 In Vivo Administration in a Rat Model of Autoimmune Myocarditis

This protocol describes the use of Ro 32-0432 to treat EAM in rats, a model for inflammatory heart disease.[15]

-

Animal Model : Induce experimental autoimmune myocarditis (EAM) in Lewis rats according to established procedures.

-

Drug Preparation : Dissolve Ro 32-0432 in DMSO to a final concentration of 3 mg/mL.[15]

-

Administration : From day 14 to day 18 post-immunization, a period corresponding to severe inflammation, administer Ro 32-0432 via intraperitoneal (i.p.) injection.[15]

-

Dosage : The dosage is 1 mg/kg, administered every two days.[15]

-

Control Group : The control group should receive i.p. injections of the same volume of the vehicle (DMSO).[15]

-

Endpoint Analysis : Following the treatment period, sacrifice the animals and perform analyses, such as assessing cardiac function, histology, and molecular markers for apoptosis (e.g., Bax/Bcl-2 ratio, cleaved caspase-3).[11][15]

Conclusion

Bisindolylmaleimide XI (Ro 32-0432) is a well-characterized and highly valuable pharmacological tool. Its potency and selectivity for conventional PKC isoforms, combined with its cell permeability and oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. From elucidating the role of PKC in T-cell activation and cardiac function to exploring new therapeutic strategies in neurology and oncology, Ro 32-0432 continues to be an indispensable compound for researchers in both academic and industrial settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ro 32-0432 hydrochloride (151342-35-7; 1781828-85-0) for sale [vulcanchem.com]

- 6. scbt.com [scbt.com]

- 7. Ro-32-0432 [sigmaaldrich.com]

- 8. Bisindolylmaleimide XI hydrochloride|CAS 145333-02-4|DC Chemicals [dcchemicals.com]

- 9. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ro 32-0432 hydrochloride | CymitQuimica [cymitquimica.com]

- 15. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]

Unveiling the Isoform Selectivity of Bisindolylmaleimide XI Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protein kinase C (PKC) isoform selectivity of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432). This document collates critical quantitative data, outlines detailed experimental methodologies for assessing isoform specificity, and presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this potent and selective PKC inhibitor.

Core Data Presentation: PKC Isoform Inhibition Profile

This compound has demonstrated significant potency and selectivity for various PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different isoforms.

| PKC Isoform | IC50 (nM) |

| PKCα | 9[1][2] |

| PKCβI | 28[1][2] |

| PKCβII | 31[1] |

| PKCγ | 37[1] |

| PKCε | 108[1][2] |

This data highlights that this compound exhibits a pronounced selectivity for the conventional PKC isoforms (α, βI, βII, and γ) over the novel PKC isoform ε. Notably, it displays a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI when compared to PKCε[3].

Visualizing the Protein Kinase C Signaling Pathway

The following diagram illustrates a generalized signaling cascade involving the activation of Protein Kinase C isoforms, which play a pivotal role in a multitude of cellular processes.

References

Ro 32-0432: A Technical Guide to a Selective Protein Kinase C Inhibitor

An In-depth Examination of the Discovery, Mechanism of Action, and Experimental Applications of the Potent PKC Inhibitor, Ro 32-0432.

Introduction

Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. Developed by Roche, this bisindolylmaleimide compound has emerged as a valuable tool for dissecting the physiological and pathological functions of PKC isoforms. Its selectivity for conventional PKC isozymes (α, βI, βII, and γ) over novel and atypical isoforms has made it instrumental in studies related to T-cell activation, cardiac function, and cancer biology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with Ro 32-0432, intended for researchers, scientists, and drug development professionals.

Discovery and History

Ro 32-0432 belongs to the bisindolylmaleimide class of compounds, which were identified as potent inhibitors of PKC.[1] Its development by Roche was part of a broader effort to create selective kinase inhibitors for therapeutic applications.[1] The key publication by Birchall et al. in 1994 in the Journal of Pharmacology and Experimental Therapeutics detailed its pharmacological profile, highlighting its selectivity and oral activity in preventing T-cell activation.[2][3] This seminal work established Ro 32-0432 as a critical research tool for investigating PKC-dependent signaling.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride | [4] |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | |

| Molecular Weight | 489.01 g/mol (hydrochloride salt) | |

| CAS Number | 151342-35-7 (hydrochloride salt) | [4] |

| Appearance | Red solid | |

| Solubility | Soluble in DMSO (5 mg/mL) | |

| Storage | Store at 2-8°C |

Mechanism of Action

Ro 32-0432 functions as an ATP-competitive inhibitor of PKC. It exhibits marked selectivity for the conventional (calcium-dependent) PKC isoforms, with a significantly lower affinity for novel and atypical PKC isoforms. This selectivity allows for the targeted inhibition of specific signaling pathways.

Quantitative Inhibition Data

The inhibitory activity of Ro 32-0432 against various PKC isoforms has been extensively characterized. The following table summarizes key quantitative data from the literature.

| PKC Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| PKCα | 9 - 28 | 9.3 | [5] |

| PKCβI | 28 | 28 | [5] |

| PKCβII | 31 | 30 | [5] |

| PKCγ | 37 | 36.5 | [5] |

| PKCε | 108 | 108.3 | [5] |

Signaling Pathways

Ro 32-0432 has been instrumental in elucidating the role of PKC in various signaling cascades.

T-Cell Activation Pathway

In T-lymphocytes, activation of the T-cell receptor (TCR) leads to the activation of PKC. This, in turn, triggers a signaling cascade culminating in the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor, both essential for T-cell proliferation and an immune response. Ro 32-0432 effectively blocks these processes by inhibiting PKC, thereby preventing T-cell activation.[2]

Cardiac Myocyte Signaling

In cardiac myocytes, PKCα plays a critical role in regulating contractility. Ro 32-0432-mediated inhibition of PKCα has been shown to enhance cardiac contractility. This effect is, in part, mediated through the modulation of calcium handling by the sarcoplasmic reticulum. PKCα normally phosphorylates and activates inhibitor-1, which in turn inhibits protein phosphatase 1 (PP1). Inhibition of PP1 leads to increased phosphorylation of phospholamban, which inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), reducing calcium uptake into the sarcoplasmic reticulum. By inhibiting PKCα, Ro 32-0432 disrupts this cascade, leading to enhanced SERCA activity and improved cardiac contractility.[6]

Experimental Protocols

The following are generalized protocols for key experiments involving Ro 32-0432. Researchers should optimize these protocols for their specific experimental systems.

In Vitro PKC Enzyme Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of Ro 32-0432 on PKC activity.

Workflow Diagram:

Materials:

-

Purified PKC isozymes

-

PKC substrate (e.g., myelin basic protein, synthetic peptide)

-

ATP (with [γ-³²P]ATP for radiometric assay)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/mL phosphatidylserine, 2 µg/mL diacylglycerol)

-

Ro 32-0432 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter

Procedure:

-

Prepare the assay buffer containing the PKC substrate, lipids, and ATP.

-

Add varying concentrations of Ro 32-0432 or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

For radiometric assays, spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of PKC activity for each concentration of Ro 32-0432 and determine the IC₅₀ value.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of Ro 32-0432 on T-cell proliferation.[7][8]

Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 4. patents.justia.com [patents.justia.com]

- 5. portlandpress.com [portlandpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

Unveiling the Potential of Bisindolylmaleimide XI Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental findings related to Bisindolylmaleimide XI hydrochloride. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data and methodologies to facilitate further investigation and application of this potent protein kinase C inhibitor.

Core Chemical and Physical Properties

This compound, also known as Ro 31-0432, is a synthetic, cell-permeable small molecule that has garnered significant interest for its selective inhibition of Protein Kinase C (PKC) isoforms.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Synonyms | BIM XI, Ro 31-0432 | [1] |

| CAS Number | 145333-02-4 | [1] |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | [1][3] |

| Molecular Weight | 489.0 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

| Form | Crystalline solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1][3] |

| Storage | Store at -20°C | [3][4] |

| Stability | ≥ 4 years at recommended storage conditions | [1] |

Mechanism of Action: A Selective PKC Inhibitor

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Protein Kinase C.[5] This selectivity is not uniform across all PKC isoforms, with a pronounced preference for conventional, calcium-dependent PKCs.

Inhibitory Activity against PKC Isoforms:

The compound displays significant selectivity for PKCα and PKCβI over the calcium-independent PKCε.[1][2] This differential inhibition is crucial for dissecting the specific roles of PKC isoforms in various signaling cascades.

| Target Isoform | IC₅₀ (nM) | Reference |

| PKCα | 9 | [1][2][6][7] |

| PKCβI | 28 | [1][2][6][7] |

| PKCβII | 31 | [6][7] |

| PKCγ | 37 | [6][7] |

| PKCε | 108 | [1][2][6][7] |

Beyond its primary targets, Bisindolylmaleimide XI has also been shown to inhibit G protein-coupled receptor kinase 2 (GRK2), GRK5, and GRK6 at micromolar concentrations.[2]

Signaling Pathway Inhibition:

PKC isoforms are pivotal mediators in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] By inhibiting specific PKC isoforms, this compound can modulate downstream signaling events.

Key Experimental Findings and Protocols

The unique inhibitory profile of this compound has led to its use in various experimental settings, from elucidating fundamental cellular processes to investigating potential therapeutic applications.

In Vitro Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC₅₀) is a fundamental experiment to characterize the potency of a kinase inhibitor. A common method involves a radiometric assay using a radioactive ATP isotope.

Objective: To determine the IC₅₀ of this compound for a specific PKC isoform.

Materials:

-

Purified recombinant PKC enzyme (e.g., PKCα)

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide)

-

This compound (serial dilutions)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, PKC enzyme, and substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

T-Cell Activation and Proliferation

This compound has been shown to prevent T-cell activation and proliferation, with IC₅₀ values in the range of 30-150 nM.[1][2] This makes it a valuable tool for studying T-cell signaling and its role in inflammatory responses.

Objective: To assess the effect of this compound on T-cell proliferation.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)

-

This compound

-

Proliferation assay reagent (e.g., [³H]-thymidine or CFSE)

-

96-well culture plates

Protocol:

-

Seed T-cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the T-cells with activating agents.

-

For [³H]-thymidine incorporation assay, add [³H]-thymidine and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity.

-

For CFSE-based proliferation assay, label the cells with CFSE prior to stimulation. After the desired incubation period (e.g., 3-5 days), analyze the dilution of CFSE fluorescence by flow cytometry.

-

Calculate the inhibition of proliferation at each concentration of the compound to determine the IC₅₀.

In Vivo Anti-Inflammatory Models

The ability of this compound to prevent T-cell driven chronic inflammatory responses has been demonstrated in vivo.[8] A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound formulated for in vivo administration

-

Carrageenan solution (e.g., 1% in saline)

-

Plethysmometer or calipers to measure paw volume/thickness

Protocol:

-

Administer this compound or vehicle control to the animals via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

After a predetermined time, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Biological Significance and Therapeutic Potential

The selective inhibition of PKC isoforms by this compound has significant implications for both basic research and drug development. Inhibition of PKCα has been linked to enhanced cardiac contractility and protection from heart failure.[1] Furthermore, its ability to suppress T-cell activation suggests potential applications in the treatment of chronic inflammatory and autoimmune diseases.[1][2]

Conclusion

This compound is a well-characterized, selective inhibitor of Protein Kinase C with demonstrated activity in both in vitro and in vivo models. Its specific inhibitory profile makes it an invaluable tool for dissecting the complex roles of PKC isoforms in cellular signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile compound in their scientific endeavors.

References

- 1. A non-radioactive fluorescent method for measuring protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bisindolylmaleimide XI: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI (BIM XI), also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine, BIM XI has been instrumental in dissecting the complex roles of PKC isoforms in various cellular signaling pathways.[4][5] Its selectivity for specific PKC isozymes makes it a valuable tool for investigating cellular processes such as T-cell activation, proliferation, and cardiac contractility.[1][3] This document provides a comprehensive overview of the technical details of Bisindolylmaleimide XI, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical Properties:

-

Formal Name: 3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, monohydrochloride[1]

-

Molecular Formula: C₂₈H₂₈N₄O₂ • HCl[1]

-

Molecular Weight: 489.0 g/mol [1]

Quantitative Data: Inhibitory Profile

Bisindolylmaleimide XI demonstrates significant potency and selectivity for classical and novel PKC isoforms. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: IC₅₀ Values for Bisindolylmaleimide XI (Ro 32-0432)

| Target Kinase | IC₅₀ (nM) | Notes |

| Protein Kinase C (PKC) Isoforms | ||

| PKCα | 9 | Displays 10-fold greater selectivity for PKCα over PKCε.[1][2][3] |

| PKCβI | 28 | Displays 4-fold greater selectivity for PKCβI over PKCε.[1][2][3] |

| PKCβII | 31 | |

| PKCγ | 37 | |

| PKCε | 108 | Ca²⁺-independent isoform.[1][2][3] |

| G-protein-coupled Receptor Kinases (GRKs) | ||

| GRK2 | 29,000 (29 µM) | Significantly lower potency compared to PKC isoforms. |

| GRK5 | 3,600 (3.6 µM) | |

| GRK6 | 16,000 (16 µM) |

For context, the related compound Bisindolylmaleimide IX (Ro 31-8220) also shows potent inhibition of other kinases, highlighting the broader activity profile of this chemical class.

Table 2: IC₅₀ Values for Related Compound Bisindolylmaleimide IX (Ro 31-8220)

| Target Kinase | IC₅₀ (nM) |

| PKCα | 5[6] |

| MAPKAP-K1b | 3[6] |

| MSK1 | 8[6] |

| S6K1 | 15[6] |

| GSK3β | 38[6] |

Mechanism of Action and Signaling Pathways

Bisindolylmaleimides act as competitive inhibitors at the ATP-binding site of the kinase domain.[4] By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.

Caption: Competitive inhibition of a kinase by Bisindolylmaleimide XI (BIM XI) at the ATP-binding site.

Protein Kinase C (PKC) Signaling Pathway

PKC is a crucial node in signal transduction, responding to signals that generate diacylglycerol (DAG) and intracellular calcium. Activated PKC phosphorylates a wide array of cellular proteins, regulating processes like cell growth, differentiation, and apoptosis. BIM XI's inhibition of PKC can block these downstream effects.

Caption: Overview of the PKC signaling pathway and the point of inhibition by Bisindolylmaleimide XI.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ of Bisindolylmaleimide XI against a specific protein kinase in a cell-free system.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[7]

-

Prepare serial dilutions of Bisindolylmaleimide XI (e.g., from 10 µM to 1 nM) in an appropriate solvent like DMSO. A vehicle control (DMSO only) must be included.

-

Prepare a stock solution of the kinase substrate (e.g., a specific peptide or a protein like histone H1).

-

Prepare a stock solution of ATP, which may include a radiolabel like [γ-³²P]ATP for detection.[7]

-

-

Assay Execution:

-

In a 96-well plate or microcentrifuge tubes, add the kinase assay buffer, the recombinant protein kinase of interest, and the kinase substrate.

-

Add the serially diluted Bisindolylmaleimide XI or DMSO vehicle to the respective wells and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.[8]

-

Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period (e.g., 20 minutes). The time should be within the linear range of the reaction.

-

-

Detection and Analysis:

-

Stop the reaction. This can be done by adding an equal volume of SDS-PAGE loading buffer for analysis by electrophoresis, or by spotting the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.[8]

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For antibody-based detection (Western Blot), use a phospho-specific antibody.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of Bisindolylmaleimide XI on the metabolic activity of a cell line, which is often used as an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture and Seeding:

-

Inhibitor Treatment:

-

The next day, remove the growth medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide XI (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Reagent Addition and Incubation:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ for cell proliferation.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bisindolylmaleimide XI hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Biological Activity of Bisindolylmaleimide XI Hydrochloride

Introduction

Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It belongs to the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine. Due to its selectivity for specific PKC isoforms, this compound has become a valuable tool in cell signaling research to investigate the physiological and pathological roles of PKC. This document provides a comprehensive overview of its biological activity, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of protein kinase C. It targets the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades mediated by PKC, which are crucial for a wide range of cellular processes including proliferation, differentiation, apoptosis, and inflammatory responses.[1]

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified against various protein kinases and in cellular assays. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Inhibitory Activity against Protein Kinase C (PKC) Isoforms

| PKC Isoform | IC50 (nM) | Selectivity Notes |

| PKCα | 9 | 10-fold greater selectivity over PKCε.[1][2] |

| PKCβI | 28 | 4-fold greater selectivity over PKCε.[1][2] |

| PKCβII | 31 | |

| PKCγ | 37 | |

| PKCε | 108 | Ca²⁺-independent isoform.[1][2] |

Table 2: Inhibitory Activity against Other Kinases

| Kinase | IC50 (µM) |

| GRK2 | 29 |

| GRK5 | 3.6 |

| GRK6 | 16 |

Data sourced from Abcam product information.[1]

Table 3: Cellular Activity

| Cellular Process | IC50 Range (nM) | Cell Type |

| T-cell Activation and Proliferation | 30 - 150 | Human T-cells |

| Inhibition of IL-2 Secretion | Not specified | Human T-cells |

| Inhibition of IL-2 Receptor Expression | Not specified | Human T-cells |

Data compiled from multiple sources.[1][2][3]

Key Biological Effects

Inhibition of T-cell Activation and Proliferation

This compound has been shown to prevent the activation and proliferation of T-cells.[1][2] It inhibits the secretion of interleukin-2 (IL-2) and the expression of the IL-2 receptor in human T-cells stimulated with phorbol ester and phytohemagglutinin or anti-CD3 antibodies.[3] This inhibitory action on T-cells underlies its potential in studying and mitigating chronic inflammatory responses in vivo.[1][2]

Cardiovascular Effects

Research has indicated that the inhibition of PKCα by compounds such as this compound can lead to enhanced cardiac contractility and may offer protection against heart failure.[1][2] This highlights the specific role of the PKCα isoform in cardiovascular regulation.

Signaling Pathway Visualization

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of the PKC signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols can vary between laboratories. The following are generalized methodologies for assays commonly used to determine the biological activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a kinase substrate (e.g., a specific peptide or protein like histone type III-s), a magnesium salt (e.g., MgCl₂), and radiolabeled ATP (e.g., [γ-³²P]ATP). For PKC assays, cofactors like phosphatidylserine and diacylglycerol are also included.

-

Inhibitor Addition: Serial dilutions of this compound (typically dissolved in DMSO) are added to the reaction mixture. A control with DMSO alone is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the purified PKC isoform to the mixture.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped, often by adding a solution like trichloroacetic acid to precipitate the proteins and substrate.

-

Quantification: The amount of incorporated radiolabel into the substrate is measured. This is typically done by spotting the mixture onto a filter paper (e.g., P81 phosphocellulose paper), washing away the unincorporated ATP, and then measuring the radioactivity on the filter using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor compared to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay assesses the effect of the compound on the growth of cultured cells.

-

Cell Seeding: Cells (e.g., human T-cells) are seeded into multi-well plates (e.g., 96-well plates) at a specific density and allowed to adhere overnight.

-

Stimulation and Treatment: The cells are often synchronized (e.g., by serum starvation) and then stimulated to proliferate (e.g., using phorbol esters and phytohemagglutinin for T-cells). Concurrently, the cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using various methods:

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized (e.g., with DMSO), and the absorbance is read on a plate reader.

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture medium. Proliferating cells incorporate the [³H]-thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured.

-

-

Data Analysis: The absorbance or radioactivity readings are used to calculate the percentage of proliferation inhibition relative to the untreated, stimulated control. The IC50 value is determined from the resulting dose-response curve.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an in vitro kinase inhibition assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

An In-depth Technical Guide to the Cell Permeability of Bisindolylmaleimide XI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This document synthesizes available data on its biological activity, outlines detailed experimental protocols for assessing its cellular uptake, and visualizes its role in key signaling pathways.

Core Compound Properties and Biological Activity

This compound is widely recognized as a cell-permeable compound, facilitating its action on intracellular targets.[1][2][3] Its primary mechanism of action is the inhibition of Protein Kinase C (PKC) isoforms, with a pronounced selectivity for conventional PKC isozymes.[1][2][3] The inhibitory concentrations (IC₅₀) highlight its potency and selectivity, making it a valuable tool for studying PKC-dependent signaling.

Inhibitory Activity of Bisindolylmaleimide XI

| Target PKC Isoform | IC₅₀ (nM) |

| PKCα | 9[2] |

| PKCβI | 28[2] |

| PKCβII | 31[2] |

| PKCγ | 37[2] |

| PKCε | 108[2] |

Cell Permeability Profile

The cellular uptake of bisindolylmaleimides is crucial for their biological function. The general lipophilic nature of the bisindolylmaleimide scaffold likely contributes to its passive diffusion across the cell membrane.

Experimental Protocols for Assessing Cell Permeability

To facilitate further research into the cell permeability of this compound, this section provides detailed, adaptable protocols for standard in vitro permeability assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]

Objective: To determine the rate of transport of this compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow or [¹⁴C]-mannitol.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

A solution of this compound at a known concentration is added to the apical chamber.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer.

-

A sample is also taken from the apical chamber at the beginning and end of the experiment to determine the initial and final concentrations.

-

-

Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding the compound to the basolateral chamber and sampling from the apical chamber.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

Data Interpretation: Papp values are typically categorized as follows:

-

Low Permeability: < 1.0 x 10⁻⁶ cm/s

-

Moderate Permeability: 1.0 - 10.0 x 10⁻⁶ cm/s

-

High Permeability: > 10.0 x 10⁻⁶ cm/s[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[7]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Experimental Setup:

-

The wells of a donor plate are filled with a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4).

-

The wells of an acceptor plate are filled with the same buffer.

-

The filter plate is placed on top of the donor plate, creating a "sandwich."

-

-

Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

Sample Analysis: The concentrations of the compound in the donor and acceptor wells are determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Cellular Uptake and Distribution Assay

This protocol aims to quantify the intracellular concentration of this compound.

Objective: To measure the amount of this compound that accumulates within cells over time.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., a cancer cell line or primary cells) in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular compound.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a known volume of solvent (e.g., methanol/water).

-

-

Quantification:

-

Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).

-

Quantify the concentration of this compound in the lysate using LC-MS/MS.

-

-

Data Analysis: The intracellular concentration can be expressed as the amount of compound per milligram of total protein (e.g., pmol/mg protein).

Signaling Pathways and Cellular Effects

This compound's primary intracellular target is PKC. Inhibition of PKC, particularly PKCα, disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[1][8]

PKC-Mediated Signaling Pathway

Caption: Inhibition of PKCα by this compound.

Downstream Effects on MAPK/ERK Pathway

Caption: Bisindolylmaleimide XI inhibits the MAPK/ERK signaling cascade.

Experimental Workflow for Assessing Permeability

Caption: Workflow for determining the cell permeability of Bisindolylmaleimide XI.

Conclusion

This compound is a valuable research tool due to its cell-permeable nature and potent, selective inhibition of PKC. While quantitative permeability data for this specific compound is not widely published, the provided experimental protocols offer a robust framework for its determination. Understanding its interaction with key signaling pathways like MAPK/ERK is crucial for elucidating its full therapeutic and research potential. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this compound.

References

- 1. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

A Technical Guide to Bisindolylmaleimide XI Hydrochloride: A Potent and Selective PKC Alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432), a potent and selective inhibitor of Protein Kinase C (PKC) with a notable preference for the alpha (α) isoform. This document details its mechanism of action, inhibitory profile, relevant signaling pathways, and standard experimental protocols for its use in research.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1][2] The PKC family is divided into three subgroups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[3] PKC alpha (PKCα), a member of the conventional group, requires calcium (Ca²⁺) and diacylglycerol (DAG) for its activation.[3] Given its central role in signal transduction, PKCα has been identified as a significant target in various therapeutic areas.

This compound is a cell-permeable small molecule that has emerged as a valuable tool for studying PKC-mediated processes.[4] It demonstrates high affinity for the ATP-binding site of PKC, leading to effective inhibition of its kinase activity. Its selectivity, particularly for PKCα, makes it a preferred compound for dissecting the specific roles of this isozyme in complex biological systems.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[5][6] It binds reversibly to the catalytic kinase domain of PKC at the same site as ATP. This direct competition prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the target substrate protein. Consequently, the downstream signaling events orchestrated by PKCα are effectively halted. This targeted inhibition allows researchers to investigate the specific consequences of blocking PKCα activity in various cellular models.

Caption: Competitive inhibition of PKCα by Bisindolylmaleimide XI.

Data Presentation: Quantitative Inhibition Profile

This compound exhibits potent inhibitory activity against several PKC isoforms, with a marked selectivity for the conventional PKC isozymes, particularly PKCα.[4][7] Its selectivity is a key advantage over broader-spectrum kinase inhibitors like staurosporine.[5]

Table 1: IC₅₀ Values for this compound (Ro 32-0432) against PKC Isoforms

| PKC Isoform | IC₅₀ (nM) | Reference |

| PKCα | 9 | [4][7][8] |

| PKCβI | 28 | [4][7][8] |

| PKCβII | 31 | [7][8] |

| PKCγ | 37 | [7][8] |

| PKCε | 108 | [4][7][8] |

As shown in the table, Ro 32-0432 displays approximately 10-fold greater selectivity for PKCα over the Ca²⁺-independent PKCε.[4][9] The compound has also been shown to inhibit G protein-coupled receptor kinases (GRKs) at much higher concentrations, with IC₅₀ values of 29 µM, 3.6 µM, and 16 µM for GRK2, GRK5, and GRK6, respectively. It is important to note that the inhibitory potency of bisindolylmaleimides can be influenced by the concentration of ATP in the assay.[10][11]

PKC Alpha Signaling Pathways

PKCα is a crucial node in signal transduction, integrating signals from various cell surface receptors. Activation of conventional PKCs like PKCα is initiated by receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of Ca²⁺ from intracellular stores, and the subsequent increase in cytosolic Ca²⁺ causes PKCα to translocate to the cell membrane. There, it binds to DAG, leading to its full activation.[12]

Once active, PKCα phosphorylates a wide array of substrate proteins, influencing downstream pathways such as the JAK/STAT and PI3K/AKT pathways, which control fundamental cellular processes.[1][13]

Caption: Simplified PKCα activation and signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are generalized protocols for in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Bisindolylmaleimide XI to inhibit the enzymatic activity of purified PKCα.

1. Reagents and Materials:

-

Recombinant active human PKCα enzyme

-

Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

Substrate: A specific peptide substrate (e.g., a synthetic peptide resembling a pseudosubstrate site) or a protein like Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10]

-

Cofactors: Phosphatidylserine (PS), Diacylglycerol (DAG), and CaCl₂.[10]

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper or other capture media for radioactive assays

-

Phosphoric acid for washing

-

Scintillation counter or appropriate detection instrument

2. Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, substrate, cofactors (PS, DAG, CaCl₂), and the desired concentration of Bisindolylmaleimide XI or vehicle control (DMSO).[14]

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).[10][15]

-

Allow the reaction to proceed for a set time (e.g., 10-15 minutes) at 30°C.

-

Terminate the reaction by spotting an aliquot of the mixture onto P81 paper.[14]

-

Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Cell-Based Assay for PKC Activity (T-Cell Proliferation)

This assay assesses the functional consequence of PKC inhibition in a cellular context. Bisindolylmaleimide XI has been shown to prevent T-cell activation and proliferation.[4]

1. Reagents and Materials:

-

Human peripheral T-cells or a T-cell line (e.g., Jurkat)

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

-

T-cell activators: Phorbol 12-myristate 13-acetate (PMA) or Phytohemagglutinin (PHA) plus anti-CD3 antibody.[7]

-

This compound stock solution (in DMSO)

-

Proliferation assay reagent (e.g., [³H]-thymidine, MTT, or WST-1)

-

96-well cell culture plates

2. Procedure:

-

Seed T-cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of Bisindolylmaleimide XI or vehicle control (DMSO) for 30-60 minutes.[15]

-

Stimulate the cells with T-cell activators (e.g., PMA and PHA).

-

Incubate the plates for 48-72 hours to allow for cell proliferation.

-

Add the proliferation assay reagent (e.g., MTT) and incubate for an additional 3-4 hours.[15]

-

If using MTT, solubilize the formazan crystals with DMSO.[15]

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro PKC inhibition assay.

Conclusion

This compound (Ro 32-0432) is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C.[7] Its high selectivity for PKCα over other isoforms makes it an invaluable pharmacological tool for elucidating the specific functions of PKCα in cellular signaling. Through its competitive inhibition at the ATP-binding site, it allows for precise modulation of PKCα-dependent pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers employing this inhibitor to investigate the multifaceted roles of PKCα in health and disease.

References

- 1. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PKC alpha - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

Unveiling the Multifaceted Profile of a Potent PKC Inhibitor: A Technical Guide to Bisindolylmaleimide XI Hydrochloride

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This document provides a comprehensive overview of its synonyms, chemical properties, and biological activity, supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and development.

Synonyms and Chemical Identity

This compound is also known by several alternative names and identifiers, crucial for comprehensive literature and database searches. These include:

Quantitative Data Summary

The physicochemical and biological properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |

| Molecular Weight | 489.01 g/mol [6] |

| Purity | >98%[7] |

| Appearance | Orange solid[2] |

| Solubility | Soluble in DMSO (to 10 mM with warming) and Methanol.[5][7] |

| Storage Conditions | Store at -20°C for long-term stability.[2][6] |

| IC₅₀ Values (PKC) | PKCα: 9 nM, PKCβI: 28 nM, PKCβII: 31 nM, PKCγ: 37 nM, PKCε: 108 nM.[1][3][4] |

| IC₅₀ Values (Other) | GRK2: 29 µM, GRK5: 3.6 µM, GRK6: 16 µM.[7] |

Mechanism of Action and Biological Activity

This compound is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC) isoenzymes.[1][5][7] It exhibits greater selectivity for the conventional PKC isoforms (α, βI, βII, γ) over the novel PKC isoform ε.[1][5][7] The inhibitory mechanism is ATP-competitive. By targeting PKC, this compound has been shown to prevent T-cell activation and proliferation, suggesting its potential in modulating immune responses.[5]

Signaling Pathway

The following diagram illustrates the canonical Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides a generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound against a specific PKC isoform.

In Vitro PKC Kinase Assay Workflow

Materials:

-

Recombinant human PKC isoform (e.g., PKCα)

-

PKC substrate peptide

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the kinase assay buffer, the diluted this compound (or vehicle control), and the PKC enzyme.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of this compound. For specific applications, researchers should consult peer-reviewed literature and optimize protocols accordingly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound ≥98% (TLC), solid [sigmaaldrich.com]

- 7. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]

An In-depth Technical Guide to Bisindolylmaleimide XI Hydrochloride (CAS number 145333-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC) with significant potential in research and therapeutic development. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its use in PKC activity and T-cell proliferation assays are presented, alongside visualizations of its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and cellular signaling research.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable small molecule. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 145333-02-4 |

| Molecular Formula | C₂₈H₂₉ClN₄O₂[1][2] |

| Molecular Weight | 489.01 g/mol [1][2] |

| Synonyms | Ro 32-0432, BIM XI[3] |

| Appearance | Solid[4] |

| Solubility | Soluble in DMSO and Methanol[3] |

| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[2] |

Safety Information: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of several isoforms of Protein Kinase C (PKC).[4][5] PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6][7]

The inhibitory activity of this compound is directed towards the conventional (α, βI, βII, γ) and novel (ε) PKC isoforms. Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the PKC enzyme, preventing the phosphorylation of its downstream substrates.

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for various PKC isoforms.

| PKC Isoform | IC₅₀ (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

| (Data sourced from MedChemExpress and DC Chemicals)[4][5] |

Due to its potent inhibitory effects on PKC, this compound has been shown to prevent T-cell activation and proliferation, with IC₅₀ values ranging from 30-150 nM.[3] This makes it a valuable tool for studying immune responses and inflammatory processes. Furthermore, inhibition of PKCα by this compound has been associated with enhanced cardiac contractility, suggesting its potential in cardiovascular research.[3]

Key Signaling Pathways

PKC isoforms are integral components of major signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate fundamental cellular processes. By inhibiting specific PKC isoforms, this compound can modulate these pathways.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to intracellular targets, influencing cell proliferation, differentiation, and survival. Certain PKC isoforms, such as PKCα, can activate the Raf-MEK-ERK cascade. Inhibition of PKCα by this compound can therefore lead to the downregulation of this pathway.

Caption: Inhibition of the MAPK/ERK pathway by Bisindolylmaleimide XI.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. PKCβ isoforms have been implicated in the regulation of this pathway. By inhibiting PKCβ, this compound can influence the downstream effects of Akt.

Caption: Modulation of the PI3K/Akt pathway by Bisindolylmaleimide XI.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro PKC Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of PKC and the inhibitory effect of this compound.

Materials:

-

PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[8][9]

-

Purified active PKC enzyme

-

This compound

-

DMSO (for dissolving the inhibitor)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the PKC Kinase Activity Assay Kit.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute the stock solution in kinase assay buffer to achieve a range of desired final concentrations for the IC₅₀ determination (e.g., 1 nM to 10 µM).

-

Assay Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer from all wells.[9]

-

Kinase Reaction:

-

Add 30 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 30 µL of the purified active PKC enzyme to each well (except the blank).

-

Initiate the kinase reaction by adding 10 µL of reconstituted ATP to each well.

-

Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by emptying the contents of the wells.

-

Add 40 µL of the phosphospecific substrate antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow:

Caption: Workflow for the in vitro PKC kinase activity assay.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation and the inhibitory effect of this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

CellTrace™ CFSE Cell Proliferation Kit (e.g., Thermo Fisher Scientific C34554) or similar[10]

-

Complete RPMI-1640 medium

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

-

This compound

-

DMSO

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10]

-

CFSE Staining:

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add T-cell activators to the appropriate wells.

-

Add varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

-

Data Analysis: Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence. Quantify the percentage of proliferated cells and the proliferation index for each condition to determine the inhibitory effect of this compound.

Experimental Workflow:

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PKC in cellular signaling. Its high potency and selectivity for specific PKC isoforms make it a precise instrument for dissecting complex biological pathways. The detailed information and protocols provided in this guide are intended to facilitate its effective use in research and to contribute to the advancement of our understanding of PKC-mediated processes in both normal physiology and disease. As with any potent biological inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

- 1. This compound|145333-02-4|MSDS [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]

- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. mucosalimmunology.ch [mucosalimmunology.ch]

Bisindolylmaleimide XI Hydrochloride: A Technical Guide to its Application in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). Its ability to target specific isoforms of this critical enzyme family has made it an invaluable tool in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the primary research areas utilizing this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades it modulates.

Core Research Applications

The primary utility of this compound lies in its inhibitory action on PKC, a family of serine/threonine kinases that are central to a vast array of cellular processes. The main research areas leveraging this compound include:

-

Cardiovascular Research: Investigating the role of PKC in cardiac contractility and the pathophysiology of heart failure. Inhibition of specific PKC isoforms by Bisindolylmaleimide XI has been shown to enhance cardiac contractility.[1][2][3][4]

-

Immunology and Inflammation: Elucidating the signaling pathways governing T-cell activation and proliferation. Bisindolylmaleimide XI is utilized to block T-cell activation, making it a valuable compound for studying chronic inflammatory and autoimmune responses.[5]

-

Cancer Biology: Exploring the involvement of PKC and related pathways in cell survival, proliferation, and apoptosis. Notably, bisindolylmaleimide compounds have been investigated for their effects on the STAT3 signaling pathway, a key player in cancer progression.[6]

Quantitative Data: Inhibitory Activity

The selectivity of this compound for different PKC isoforms and other kinases is a key aspect of its utility. The following tables summarize its inhibitory concentrations (IC50) from various studies.

Table 1: Inhibitory Activity of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Data compiled from multiple sources.

Table 2: Inhibitory Activity of this compound against other Kinases

| Kinase | IC50 |

| Glycogen Synthase Kinase-3 (GSK-3) | Potent inhibitor (specific IC50 not consistently reported for XI, but related bisindolylmaleimides show nanomolar inhibition) |

| p90 Ribosomal S6 Kinase (p90RSK) | Potent inhibitor (specific IC50 not consistently reported for XI, but related bisindolylmaleimides show potent inhibition)[7] |

Key Signaling Pathways

This compound is instrumental in probing several interconnected signaling pathways. The following diagrams illustrate the points of intervention of this inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.

In Vitro PKC Activity Assay

This protocol is adapted from commercially available kinase assay kits and is a general guideline for measuring PKC activity in the presence of an inhibitor.

Materials:

-

Purified active PKC enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-